
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, particularly in the textile industry for dyeing fabrics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves the use of high-purity reagents and solvents, and the final product is often subjected to rigorous purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary but often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
科学的研究の応用
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions and as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its azo groups and aromatic rings. The azo groups can participate in electron transfer reactions, while the aromatic rings can engage in π-π interactions with other molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Aminoazobenzene-3,4’-disulfonic acid: Another azo dye with similar structural features but different substituents.
6-Amino-4-[4-(diethylamino)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: A compound with a similar diethylamino group but different core structure.
Uniqueness
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-ethoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and versatility in various applications make it a valuable compound in both research and industry.
特性
CAS番号 |
127750-19-0 |
|---|---|
分子式 |
C28H29N6NaO5S |
分子量 |
584.6 g/mol |
IUPAC名 |
sodium;6-amino-3-[[4-[[4-(diethylamino)phenyl]diazenyl]-2-ethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C28H30N6O5S.Na/c1-4-34(5-2)22-12-9-20(10-13-22)30-31-21-11-14-24(25(17-21)39-6-3)32-33-27-26(40(36,37)38)15-18-7-8-19(29)16-23(18)28(27)35;/h7-17,35H,4-6,29H2,1-3H3,(H,36,37,38);/q;+1/p-1 |
InChIキー |
BTSCLILIWWAZFR-UHFFFAOYSA-M |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])OCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


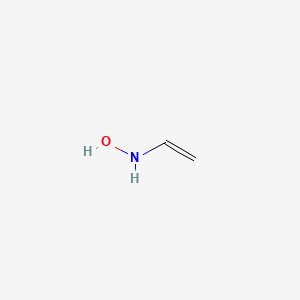

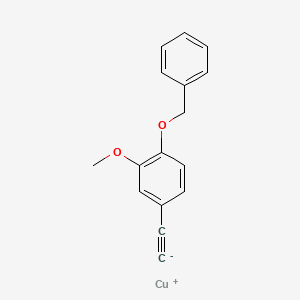

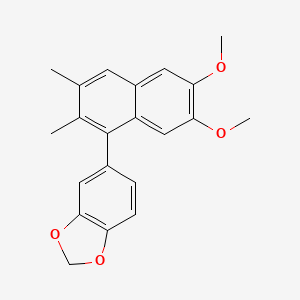
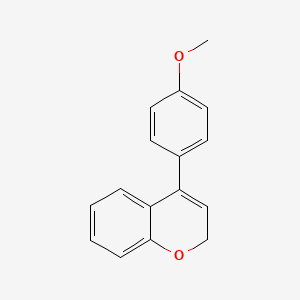
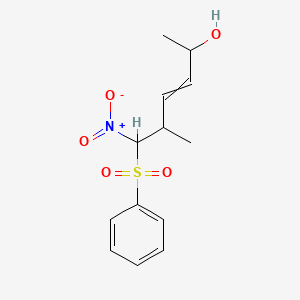
![15-Methyl-4,10-dioxa-1,7,15-triazabicyclo[5.5.5]heptadecane](/img/structure/B14277949.png)
![Bicyclo[4.1.0]hept-3-ene, 3,7,7-trimethyl-4-(1-methylethenyl)-](/img/structure/B14277952.png)
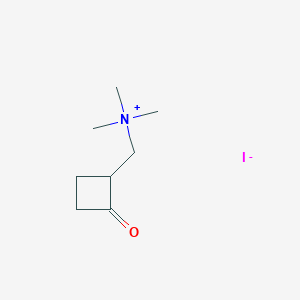
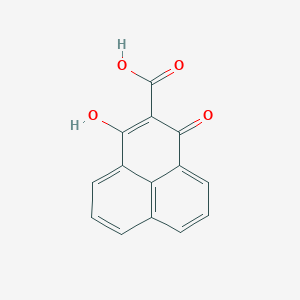

![1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one](/img/structure/B14277977.png)
![[(Hydroxyamino)methyl]phosphonic acid](/img/structure/B14277983.png)
